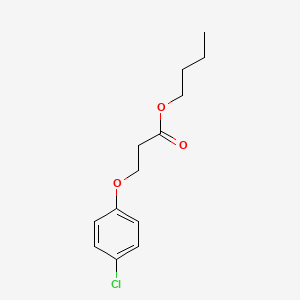
Butyl 3-(4-chlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(4-chlorophenoxy)propanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a butyl group attached to a 3-(4-chlorophenoxy)propanoate moiety. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
The synthesis of Butyl 3-(4-chlorophenoxy)propanoate can be achieved through various methods. One common approach involves the esterification of 3-(4-chlorophenoxy)propanoic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Butyl 3-(4-chlorophenoxy)propanoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Butyl 3-(4-chlorophenoxy)propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Butyl 3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Butyl 3-(4-chlorophenoxy)propanoate can be compared with other esters such as:
Butyl propanoate: Lacks the chlorophenoxy group, resulting in different chemical and biological properties.
Ethyl 3-(4-chlorophenoxy)propanoate: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
92019-46-0 |
|---|---|
Molekularformel |
C13H17ClO3 |
Molekulargewicht |
256.72 g/mol |
IUPAC-Name |
butyl 3-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C13H17ClO3/c1-2-3-9-17-13(15)8-10-16-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
YZFIUDXKNXMDRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCOC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


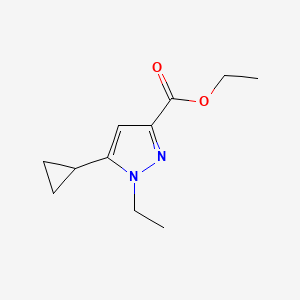
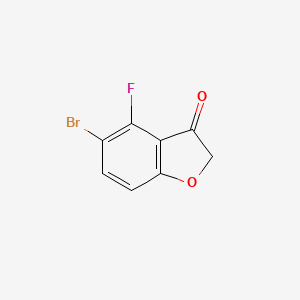
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
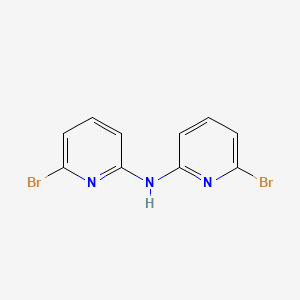
![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)

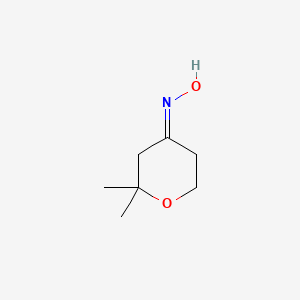
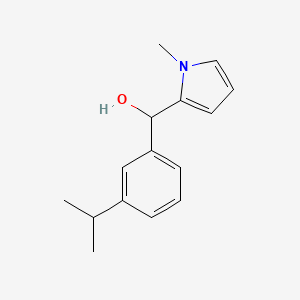
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)

